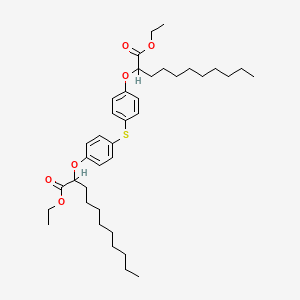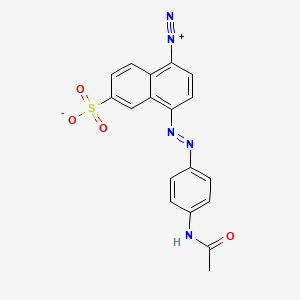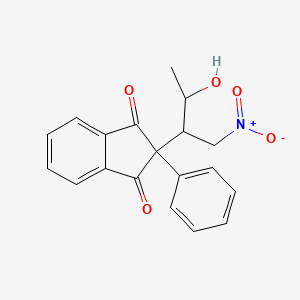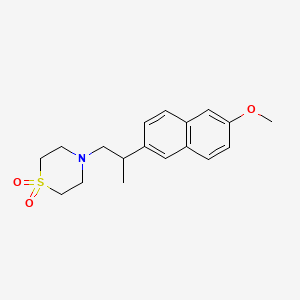![molecular formula C18H29ClN4O B14464970 decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate CAS No. 69232-17-3](/img/structure/B14464970.png)
decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl N’-[N’-(4-chlorophenyl)carbamimidoyl]carbamimidate is an organic compound with the molecular formula C18H29ClN4O This compound is characterized by the presence of a decyl group and a 4-chlorophenyl group attached to a carbamimidoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decyl N’-[N’-(4-chlorophenyl)carbamimidoyl]carbamimidate typically involves the reaction of decylamine with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of decyl N’-[N’-(4-chlorophenyl)carbamimidoyl]carbamimidate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Decyl N’-[N’-(4-chlorophenyl)carbamimidoyl]carbamimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamimidates with various functional groups.
Aplicaciones Científicas De Investigación
Decyl N’-[N’-(4-chlorophenyl)carbamimidoyl]carbamimidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of decyl N’-[N’-(4-chlorophenyl)carbamimidoyl]carbamimidate involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, such as the inhibition of enzyme activity or interference with membrane integrity. These interactions result in the desired biological or chemical effects, depending on the application .
Comparación Con Compuestos Similares
Similar Compounds
Picloxydine: A bisbiguanide antiseptic used in eye drops, structurally similar to decyl N’-[N’-(4-chlorophenyl)carbamimidoyl]carbamimidate.
Chlorhexidine: Another bisbiguanide compound with broad-spectrum antimicrobial activity.
Uniqueness
Decyl N’-[N’-(4-chlorophenyl)carbamimidoyl]carbamimidate is unique due to its specific structural features, such as the presence of a decyl group and a 4-chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
69232-17-3 |
|---|---|
Fórmula molecular |
C18H29ClN4O |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate |
InChI |
InChI=1S/C18H29ClN4O/c1-2-3-4-5-6-7-8-9-14-24-18(21)23-17(20)22-16-12-10-15(19)11-13-16/h10-13H,2-9,14H2,1H3,(H4,20,21,22,23) |
Clave InChI |
RQIQJOOLKNLCDV-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCO/C(=N/C(=NC1=CC=C(C=C1)Cl)N)/N |
SMILES canónico |
CCCCCCCCCCOC(=NC(=NC1=CC=C(C=C1)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)





